molecular formula C17H25BFNO2 B3251876 5-Fluoro-3-piperidinophenylboronic acid pinacol ester CAS No. 2121514-28-9

5-Fluoro-3-piperidinophenylboronic acid pinacol ester

Cat. No.: B3251876
CAS No.: 2121514-28-9
M. Wt: 305.2 g/mol
InChI Key: DHHURVQRTLJLNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-3-piperidinophenylboronic acid pinacol ester is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is a derivative of boronic acid and is characterized by the presence of a fluorine atom, a piperidine ring, and a pinacol ester group. It is widely used as a building block in various chemical reactions, particularly in the synthesis of complex organic molecules.

Mechanism of Action

Target of Action

5-Fluoro-3-piperidinophenylboronic acid pinacol ester is a boronic ester, which is generally used in metal-catalyzed carbon-carbon bond formation reactions . The primary targets of this compound are the organic groups involved in these reactions .

Mode of Action

The compound interacts with its targets through a process known as the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of two organic groups: one that is electrophilic (where palladium becomes oxidized through its donation of electrons to form the new Pd–C bond) and one that is nucleophilic (which are transferred from boron to palladium) .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction is a type of cross-coupling reaction, which is widely used in organic synthesis for the formation of carbon-carbon bonds . The downstream effects of this pathway include the formation of new organic compounds.

Pharmacokinetics

It’s important to note that boronic esters, in general, are only marginally stable in water . The rate of hydrolysis of these compounds is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds.

Action Environment

The action of this compound is influenced by environmental factors such as pH and the presence of water . The compound is only marginally stable in water, and its rate of hydrolysis is considerably accelerated at physiological pH . Therefore, these factors must be carefully controlled to ensure the efficacy and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-piperidinophenylboronic acid pinacol ester typically involves the reaction of 5-fluoro-3-piperidinophenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, ensures high yield and purity of the final product. The compound is then purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-piperidinophenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Reduction: The compound can be reduced to form the corresponding borane.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: 5-Fluoro-3-piperidinophenylboronic acid.

    Reduction: 5-Fluoro-3-piperidinophenylborane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-3-piperidinophenylboronic acid pinacol ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is a key intermediate in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-pyridineboronic acid pinacol ester
  • 5-Bromo-2-fluoro-3-pyridineboronic acid pinacol ester
  • 2-Fluoropyridine-5-boronic acid pinacol ester

Uniqueness

5-Fluoro-3-piperidinophenylboronic acid pinacol ester is unique due to the presence of the piperidine ring, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of complex organic molecules where precise control over reactivity and selectivity is required.

Properties

IUPAC Name

1-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BFNO2/c1-16(2)17(3,4)22-18(21-16)13-10-14(19)12-15(11-13)20-8-6-5-7-9-20/h10-12H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHURVQRTLJLNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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